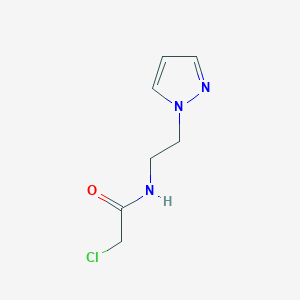![molecular formula C14H10ClFN2O3 B7588309 3-[(4-Chloro-3-fluorophenyl)carbamoylamino]benzoic acid](/img/structure/B7588309.png)
3-[(4-Chloro-3-fluorophenyl)carbamoylamino]benzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[(4-Chloro-3-fluorophenyl)carbamoylamino]benzoic acid, also known as CFMB, is a chemical compound that has been extensively studied for its potential applications in various fields of science. This compound is a member of the benzoic acid family and has a molecular weight of 318.72 g/mol. The purpose of
Mechanism of Action
The mechanism of action of 3-[(4-Chloro-3-fluorophenyl)carbamoylamino]benzoic acid is not fully understood, but studies have shown that it can inhibit the activity of certain enzymes and proteins in the body. This compound has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of prostaglandins, which are mediators of inflammation. This compound has also been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes that regulate gene expression and are involved in the development of cancer.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects. In vitro studies have shown that this compound can induce apoptosis (programmed cell death) in cancer cells and inhibit the growth of tumor cells. This compound has also been shown to have anti-inflammatory effects by inhibiting the production of prostaglandins. Additionally, this compound has been shown to have antioxidant properties and can scavenge free radicals in vitro.
Advantages and Limitations for Lab Experiments
3-[(4-Chloro-3-fluorophenyl)carbamoylamino]benzoic acid has several advantages for lab experiments. It is a relatively simple compound to synthesize and purify, and it has been extensively studied for its potential applications in various fields of science. Additionally, this compound has been shown to have low toxicity in vitro and in vivo. However, there are also limitations to using this compound in lab experiments. One limitation is that its mechanism of action is not fully understood, which can make it difficult to interpret experimental results. Additionally, this compound has limited solubility in aqueous solutions, which can make it difficult to work with in certain experiments.
Future Directions
There are several future directions for research on 3-[(4-Chloro-3-fluorophenyl)carbamoylamino]benzoic acid. One direction is to further investigate its potential as a drug candidate for the treatment of cancer and other diseases. This could involve exploring its mechanism of action in more detail and conducting preclinical studies to assess its efficacy and safety. Another direction is to investigate its potential as a fluorescent probe for imaging studies in biochemistry and cell biology. This could involve developing new derivatives of this compound with improved fluorescent properties. Additionally, further research could be conducted to explore the potential of this compound as a building block for the synthesis of other compounds with potential applications in drug discovery.
Synthesis Methods
3-[(4-Chloro-3-fluorophenyl)carbamoylamino]benzoic acid can be synthesized using a variety of methods. One of the most common methods involves the reaction of 4-chloro-3-fluoroaniline with 3-amino benzoic acid in the presence of a coupling reagent such as N-(3-dimethylaminopropyl)-N'-ethylcarbodiimide (EDC) and N-hydroxysuccinimide (NHS). The resulting product is then purified through recrystallization or column chromatography.
Scientific Research Applications
3-[(4-Chloro-3-fluorophenyl)carbamoylamino]benzoic acid has been widely studied for its potential applications in medicinal chemistry, biochemistry, and pharmaceutical sciences. In medicinal chemistry, this compound has been explored for its potential as a drug candidate for the treatment of cancer, inflammation, and other diseases. This compound has also been studied for its potential as a fluorescent probe for imaging studies in biochemistry and cell biology. Additionally, this compound has been investigated for its potential as a building block for the synthesis of other compounds with potential applications in drug discovery.
properties
IUPAC Name |
3-[(4-chloro-3-fluorophenyl)carbamoylamino]benzoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10ClFN2O3/c15-11-5-4-10(7-12(11)16)18-14(21)17-9-3-1-2-8(6-9)13(19)20/h1-7H,(H,19,20)(H2,17,18,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AJFSKLVXDHUZNN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)NC(=O)NC2=CC(=C(C=C2)Cl)F)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10ClFN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.69 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[[(4-Chlorophenyl)methyl-methylamino]methyl]furan-3-carboxylic acid](/img/structure/B7588236.png)
![(E)-3-[3-bromo-4-[(2-chlorophenyl)methoxy]-5-methoxyphenyl]-N-(2-chloro-4-nitrophenyl)-2-cyanoprop-2-enamide](/img/structure/B7588246.png)


![5-amino-N-[1-(2,5-dimethylthiophen-3-yl)ethyl]-2-methylbenzamide](/img/structure/B7588257.png)
![2-[2-Methoxyethyl(oxolane-2-carbonyl)amino]acetic acid](/img/structure/B7588265.png)

![3-[(2-Imidazol-1-ylethylamino)methyl]benzamide](/img/structure/B7588283.png)
![3-[(2,5-Dimethylphenyl)methylamino]benzenesulfonamide](/img/structure/B7588290.png)
![2-[(5-Bromothiophen-3-yl)methyl-(2-methoxyethyl)amino]acetic acid](/img/structure/B7588291.png)

![4-Chloro-3-[(2,5-dimethylphenyl)methylamino]benzamide](/img/structure/B7588305.png)
![2-[2-Oxo-2-(1-oxo-1,4-thiazinan-4-yl)ethoxy]benzonitrile](/img/structure/B7588315.png)
